molecular formula C14H19NO3 B6058828 N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide

N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B6058828
M. Wt: 249.30 g/mol
InChI Key: UBLZDMMUPBJLFE-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 249.3 g/mol.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide is not fully understood. However, studies have suggested that N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide may exert its pharmacological effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a cellular defense mechanism that regulates the expression of various antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been found to exhibit various biochemical and physiological effects. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to increase the levels of glutathione, an important antioxidant in the body, and reduce oxidative stress. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for use in lab experiments. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide is a stable and relatively non-toxic compound that can be easily synthesized. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide is also soluble in organic solvents, making it easy to handle in the lab. However, N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has some limitations. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide may exhibit batch-to-batch variations in its purity, which can affect its performance in lab experiments. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide may also exhibit some reactivity towards certain functional groups, which can limit its use in certain reactions.

Future Directions

There are several future directions for the research on N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide. One potential direction is the development of N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide-based drugs for the treatment of various diseases such as cancer and inflammatory disorders. Another potential direction is the use of N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide as a building block in the synthesis of new organic compounds with potential applications in various fields. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide and its potential side effects.

Synthesis Methods

N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide can be synthesized through a multi-step process starting from 4-nitrobenzoic acid. The first step involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using a reducing agent such as iron powder. The second step involves the protection of the amine group by reacting it with tetrahydro-2-furanmethanol in the presence of a strong acid catalyst. The third step involves the N,N-dimethylation of the protected amine group using dimethyl sulfate. Finally, the protecting group is removed using a mild acid catalyst to obtain N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide.

Scientific Research Applications

N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. In drug discovery, N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been found to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has also been used as a building block in the synthesis of various organic compounds and as a stabilizer in polymerization reactions.

properties

IUPAC Name

N,N-dimethyl-4-(oxolan-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-15(2)14(16)11-5-7-12(8-6-11)18-10-13-4-3-9-17-13/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLZDMMUPBJLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(oxolan-2-ylmethoxy)benzamide

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